molecular formula C9H7ClO4 B14742964 Peroxide, acetyl 3-chlorobenzoyl CAS No. 777-05-9

Peroxide, acetyl 3-chlorobenzoyl

Cat. No.: B14742964
CAS No.: 777-05-9
M. Wt: 214.60 g/mol
InChI Key: XYEVNRMZKVBYDB-UHFFFAOYSA-N
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Description

Peroxide, acetyl 3-chlorobenzoyl, is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly significant in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxide, acetyl 3-chlorobenzoyl, typically involves the reaction of 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled temperature conditions to prevent decomposition. For example, a mixture of 3-chlorobenzoyl chloride, hydrogen peroxide, and a base such as sodium hydroxide is stirred at low temperatures to yield the desired peroxide compound .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Peroxide, acetyl 3-chlorobenzoyl, undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.

    Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound, include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while substitution reactions can produce various substituted benzoyl compounds .

Scientific Research Applications

Peroxide, acetyl 3-chlorobenzoyl, has several scientific research applications:

Mechanism of Action

The mechanism of action of peroxide, acetyl 3-chlorobenzoyl, involves the generation of free radicals. Upon decomposition, it produces reactive oxygen species (ROS) that can initiate various chemical reactions. These ROS interact with molecular targets such as DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved include the formation of peroxyl radicals and subsequent reactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.

    Acetyl peroxide: Another peroxide compound used in organic synthesis.

    3-Chloroperoxybenzoic acid: A related compound with strong oxidizing capabilities.

Uniqueness

Peroxide, acetyl 3-chlorobenzoyl, is unique due to its specific reactivity and stability under certain conditions. It offers a balance between reactivity and safety, making it suitable for various applications where other peroxides might be too reactive or unstable .

Properties

CAS No.

777-05-9

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

acetyl 3-chlorobenzenecarboperoxoate

InChI

InChI=1S/C9H7ClO4/c1-6(11)13-14-9(12)7-3-2-4-8(10)5-7/h2-5H,1H3

InChI Key

XYEVNRMZKVBYDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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